molecular formula C11H9N3O5S B2750738 3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid CAS No. 114833-30-6

3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid

Cat. No.: B2750738
CAS No.: 114833-30-6
M. Wt: 295.27
InChI Key: LQHJILZMMCKEKG-UHFFFAOYSA-N
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Description

3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a nitro group and an amino group attached to a benzothiazole ring, which is further connected to an oxobutanoic acid moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with nitro-substituted aromatic aldehydes under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the oxobutanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzothiazole ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with a simpler structure.

    2-Aminobenzothiazole: Lacks the nitro and oxobutanoic acid groups.

    6-Nitrobenzothiazole: Contains the nitro group but lacks the amino and oxobutanoic acid groups.

Uniqueness

3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and amino groups on the benzothiazole ring, along with the oxobutanoic acid moiety, makes it a versatile compound for various applications .

Properties

IUPAC Name

4-[(6-nitro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5S/c15-9(3-4-10(16)17)13-11-12-7-2-1-6(14(18)19)5-8(7)20-11/h1-2,5H,3-4H2,(H,16,17)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHJILZMMCKEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780173
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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